molecular formula C13H11NOS B14561889 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- CAS No. 61995-25-3

3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo-

Cat. No.: B14561889
CAS No.: 61995-25-3
M. Wt: 229.30 g/mol
InChI Key: GVKBXHLAPPKCOW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo-: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a carboxaldehyde group, and a thioxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 3-methylphenylthiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyridine: Similar structure but lacks the 3-methylphenyl group.

    3-Pyridinecarboxaldehyde: Lacks the thioxo group.

    1,2-Dihydro-1-(3-methylphenyl)-2-thioxo-3-pyridinecarboxamide: Contains an amide group instead of an aldehyde.

Uniqueness

3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- is unique due to the presence of both the thioxo group and the 3-methylphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

61995-25-3

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

1-(3-methylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NOS/c1-10-4-2-6-12(8-10)14-7-3-5-11(9-15)13(14)16/h2-9H,1H3

InChI Key

GVKBXHLAPPKCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C(C2=S)C=O

Origin of Product

United States

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